molecular formula C11H13ClO4S B6151245 4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride CAS No. 1306142-66-4

4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride

Cat. No.: B6151245
CAS No.: 1306142-66-4
M. Wt: 276.7
InChI Key:
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Description

4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride is a versatile chemical compound used in various scientific research fields. It is known for its complex structure, which includes a benzene ring substituted with an oxolan-3-ylmethoxy group and a sulfonyl chloride group. This compound is often utilized in the synthesis of pharmaceuticals and the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzene-1-sulfonyl chloride with oxolan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

    Sulfides: Formed by reduction reactions.

Scientific Research Applications

4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the sulfonyl chloride group.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride: Similar structure but with a fluorine substituent on the benzene ring.

    4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride: The parent compound without any additional substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the oxolan-3-ylmethoxy group enhances its solubility and reactivity compared to other sulfonyl chlorides.

Properties

CAS No.

1306142-66-4

Molecular Formula

C11H13ClO4S

Molecular Weight

276.7

Purity

95

Origin of Product

United States

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